molecular formula C10H17NO4 B595112 (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate CAS No. 1265900-08-0

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate

Cat. No. B595112
CAS RN: 1265900-08-0
M. Wt: 215.249
InChI Key: KCUXWAQHQHPYFT-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, also known as S-BOC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a plant growth regulator. In materials science, this compound has been used as a chiral auxiliary in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is not fully understood, but it is believed to act as an antioxidant and to modulate the activity of certain enzymes in the body. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce oxidative stress in the brain. It may also have anti-inflammatory and anti-apoptotic effects. In plants, this compound has been shown to promote root growth and increase plant yield.

Advantages and Limitations for Lab Experiments

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a variety of conditions and can be stored for long periods of time. However, this compound can be expensive to produce, and its effects may vary depending on the experimental conditions used.

Future Directions

There are several future directions for research on (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for using this compound as a plant growth regulator. In materials science, this compound may have potential applications in the synthesis of new chiral compounds. Overall, this compound is a promising compound that has the potential to have a significant impact in various fields of scientific research.

Synthesis Methods

(S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate with a chiral auxiliary, such as (S)-2-phenylglycinol, or the use of a chiral catalyst, such as a chiral Lewis acid. The synthesis method used can affect the yield and purity of the final product.

properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUXWAQHQHPYFT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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